3-(3,4-Dibenzyloxyphenyl)-serine
Description
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27)/t21-,22?/m0/s1 |
InChI Key |
GZLRNTMXOXBIRR-HMTLIYDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antihypertensive Properties
3-(3,4-Dibenzyloxyphenyl)-serine is a precursor in the synthesis of droxidopa, a drug used for treating orthostatic hypotension. The compound's structural features enhance its bioactivity, making it a valuable intermediate in pharmaceutical formulations. Research indicates that derivatives of this compound can modulate adrenergic receptor activity, contributing to their antihypertensive effects .
1.2 Neuroprotective Effects
Studies have suggested that this compound exhibits neuroprotective properties. It is believed to influence neurotransmitter levels and may protect against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. For instance, its ability to enhance the synthesis of neurotransmitters like dopamine has been documented .
Biochemical Applications
2.1 Enzyme Substrate
The compound serves as a substrate for various enzymatic reactions. Its structural characteristics allow it to participate in reactions involving amino acid metabolism and modification. In vitro studies have shown that enzymes such as dehydrogenases can utilize this compound effectively, leading to the production of bioactive metabolites .
2.2 Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. The dibenzyloxy groups enhance its fluorescence properties, making it suitable for tracking biological processes in live cells.
Synthetic Biology Applications
3.1 Building Block for Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules and pharmaceuticals. Its ability to undergo various chemical transformations allows chemists to design new compounds with tailored biological activities .
3.2 Drug Development
The compound plays a crucial role in drug development processes aimed at creating novel therapeutic agents targeting specific diseases. Its derivatives are being explored for their potential use in treating conditions such as depression and anxiety due to their influence on serotonin pathways .
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
Natural Poly[3-(3,4-Dihydroxyphenyl)glyceric acid]
- Structure : A polyether backbone with 3,4-dihydroxyphenyl (DHP) substituents.
- Source : Extracted from Boraginaceae plants (e.g., Symphytum asperum) .
MDBPO [2-Methoxycarbonyl-3-(3,4-Dibenzyloxyphenyl)oxirane]
- Structure: An oxirane (epoxide) monomer with 3,4-dibenzyloxyphenyl and methoxycarbonyl groups.
- Role : Precursor to PMDHPO; benzyl groups protect hydroxyls during polymerization .
- Synthesis : Prepared via enzymatic polymerization, achieving a degree of polymerization up to 5 .
3-(3,4-Dimethoxyphenyl)pentan-2-one
- Structure : A ketone with 3,4-dimethoxyphenyl substituents.
- Application : Pharmaceutical intermediate (e.g., synthesis of antiemetics like granisetron). Methoxy groups enhance stability and facilitate downstream reactions .
Comparative Analysis Table
Key Findings from Comparative Studies
Substituent Effects :
- Benzyloxy vs. Hydroxy Groups : Benzyl-protected compounds (e.g., MDBPO) are inert in antimicrobial assays but become bioactive upon deprotection (e.g., PMDHPO) . This suggests that this compound may require debenzylation to exhibit activity.
- Methoxy vs. Benzyloxy : Methoxy groups (as in 3-(3,4-dimethoxyphenyl)pentan-2-one) improve stability for pharmaceutical intermediates, whereas benzyloxy groups are transient protective moieties .
Synthesis Strategies :
- Enzymatic polymerization (e.g., using Candida rugosa lipase) enables precise control over oligomer length and functional group retention, critical for replicating natural polymer structures .
- Catalytic debenzylation (H₂/Pd-C) preserves molecular mass while activating hydroxyl groups, a technique applicable to serine derivatives .
Bioactivity :
- Synthetic analogs consistently outperform natural extracts due to tailored substituents and controlled polymerization. For example, PMDHPO’s antimicrobial activity is absent in natural polyethers .
Preparation Methods
Protection of Hydroxyl Groups by Benzylation
The initial step in the synthesis involves protecting the hydroxyl groups of 3,4-dihydroxybenzaldehyde by benzylation to form 3,4-dibenzyloxybenzaldehyde. This protection is crucial to prevent unwanted side reactions during subsequent condensation steps.
- Starting Material: 3,4-dihydroxybenzaldehyde
- Reagents: Benzyl chloride, potassium carbonate (as base), methanol (solvent)
- Conditions: Dropwise addition of benzyl chloride at 10–20 °C, followed by reflux for 4 hours
- Workup: Cooling to 20–25 °C to precipitate solids, filtration, washing with absolute ethanol, and drying under reduced pressure
- Yield: Approximately 89%
This benzylation step efficiently converts the phenolic hydroxyl groups into benzyl ethers, yielding 3,4-dibenzyloxybenzaldehyde as an off-white powder.
Enzymatic Asymmetric Condensation with Glycine
The key step to obtain 3-(3,4-dibenzyloxyphenyl)-serine is an asymmetric condensation reaction between the protected benzaldehyde and glycine. This step is catalyzed by enzymes to achieve stereoselectivity, favoring the L-form of the product.
- Catalyst: L-threonine aldolase and coenzyme pyridoxal phosphate
- Buffer: Phosphate buffer solution, pH 7.5–8.5 (optimal pH ~8.0)
- Substrates: 3,4-dibenzyloxybenzaldehyde and glycine
- Reaction Conditions: Stirring at room temperature overnight
- Post-Reaction Treatment: Concentration of reaction mixture, addition of methanol, acidification with acetic acid below 30 °C, heating at 40–45 °C, cooling to 0–5 °C, filtration, and drying
- Product: Intermediate L-erythro-3-(3,4-dibenzyloxyphenyl)serine acetate with L-form purity around 82%
This enzymatic method offers high stereoselectivity and yield, simplifying the synthetic route and reducing costs compared to purely chemical methods.
Deprotection of Benzyl Groups by Catalytic Hydrogenation
The final step involves removal of the benzyl protecting groups to yield the free phenolic hydroxyls, converting the intermediate into Droxidopa or related compounds.
- Starting Material: Intermediate L-3-(3,4-dibenzyloxyphenyl)serine
- Reagents: Concentrated hydrochloric acid, palladium on carbon (Pd/C) catalyst
- Conditions: Hydrogenation at 40–50 °C under hydrogen atmosphere
- Workup: Cooling, neutralization, filtration, pH adjustment, cold filtration, and drying
- Outcome: High-purity deprotected product suitable for pharmaceutical use
Alternative Chemical Resolution and Phthaloylation Methods
Another approach involves chemical resolution and protection strategies for stereoselective synthesis:
- Phthaloylation: The amino group of racemic or optically active 3-(3,4-dihydroxyphenyl)serine derivatives can be phthaloylated using phthalic anhydride or N-ethoxycarbonylphthalimide to yield N-phthaloyl derivatives.
- Resolution: Optically active forms can be separated by forming amine salts with chiral amines such as strychnine or ephedrine, exploiting differences in solubility for purification.
- Application: This method provides a commercially viable route to racemic or optically active threo- or erythro-3-(3,4-dihydroxyphenyl)serine.
Use of Dibenzyl Protective Groups in Related Serine Derivatives
Research on dibenzyl protective groups highlights their utility in stereoselective synthesis of serine-containing compounds:
- Dibenzyl protection of serine hydroxyls facilitates Mitsunobu reactions, enabling formation of β-lactam-containing pseudopeptides with high yield and stereoselectivity.
- Compared to other protective groups (e.g., trityl, phthalimide), dibenzyl groups provide better reaction outcomes and minimize side products such as dehydrodipeptides.
- This strategy underscores the importance of dibenzyl protection in maintaining stereochemical integrity and improving synthetic efficiency.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Benzylation of 3,4-dihydroxybenzaldehyde | Benzyl chloride, K2CO3, MeOH, 10–20 °C, reflux 4h | 3,4-Dibenzyloxybenzaldehyde, 89% yield |
| 2 | Enzymatic asymmetric condensation | L-threonine aldolase, pyridoxal phosphate, pH 7.5–8.5 buffer, RT overnight | L-erythro-3-(3,4-dibenzyloxyphenyl)serine acetate, high stereoselectivity |
| 3 | Catalytic hydrogenation for deprotection | Pd/C, H2, conc. HCl, 40–50 °C | Deprotected serine derivative (e.g., Droxidopa), high purity |
| 4 | Chemical resolution and phthaloylation | Phthalic anhydride, chiral amines for salt formation | Optically active threo/erythro derivatives |
Research Findings and Advantages
- Enzymatic catalysis in step 2 significantly improves stereoselectivity and yield compared to classical chemical synthesis.
- Benzyl protection is essential to prevent side reactions and allows for selective deprotection later.
- Catalytic hydrogenation provides a mild and efficient method for removing benzyl groups without racemization.
- The phthaloylation and resolution approach offers an alternative for obtaining optically pure isomers, useful for pharmaceutical applications.
- Use of dibenzyl protective groups enhances reaction yields and stereochemical control in related serine derivative syntheses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-Dibenzyloxyphenyl)-serine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves regioselective benzyloxyphenyl substitution via Friedel-Crafts alkylation or Suzuki coupling, followed by serine backbone conjugation. Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to prevent side reactions. Purification requires gradient HPLC with a C18 column (acetonitrile/water mobile phase) and characterization via -NMR (δ 7.2–6.8 ppm for aromatic protons) and LC-MS (expected [M+H]+ ~428.5 Da). Validate purity using triple-quadrupole MS with <1% impurity thresholds .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography (single-crystal analysis, space group Pbca) provides definitive stereochemical confirmation, as demonstrated for structurally analogous dimethoxyphenyl compounds . For rapid assessment, use circular dichroism (CD) with a Jasco J-1500 spectrometer (190–250 nm range) to detect chiral centers. Cross-validate with -NMR chemical shifts (e.g., β-carbon at ~55 ppm for L-serine derivatives) .
Q. How does solvent choice impact the stability of this compound during storage?
- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at –20°C for >6 months. Avoid aqueous buffers (pH >8) due to benzyl ether cleavage. Degradation under UV light (λ <400 nm) is significant; store in amber vials with argon headspace. Monitor stability via weekly HPLC-UV (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray diffraction data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic conformational changes (e.g., aryl ring rotation in solution vs. solid state). Perform variable-temperature -NMR (298–373 K) to detect exchange broadening. Compare with DFT-optimized molecular dynamics simulations (B3LYP/6-31G* basis set) to model equilibrium geometries. For crystallography, refine occupancy factors using SHELXL-97 to account for disorder .
Q. What strategies mitigate side reactions during benzyloxy deprotection in this compound analogs?
- Methodological Answer : Catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) risks over-reduction of serine’s hydroxyl group. Use Lewis acids (BF₃·Et₂O) in dichloromethane at 0°C for selective benzyl ether cleavage. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane 1:1). Quench with aqueous NaHCO₃ to prevent acid-induced racemization .
Q. How do electronic effects of the dibenzyloxy substituent influence the compound’s interaction with biological targets?
- Methodological Answer : The electron-donating benzyloxy groups enhance π-π stacking with aromatic residues (e.g., tryptophan in enzymes). Use surface plasmon resonance (SPR) with immobilized target proteins (KD measurement) and molecular docking (AutoDock Vina) to map binding pockets. Compare with 3,4-dimethoxyphenyl analogs to isolate steric vs. electronic contributions .
Data Contradiction Analysis
Q. Why do bioactivity assays show variability for this compound across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
